molecular formula C18H16N2O2 B2954986 (2E)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide CAS No. 1033851-93-2

(2E)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide

Cat. No.: B2954986
CAS No.: 1033851-93-2
M. Wt: 292.338
InChI Key: POTPVJOBCXVCJE-PHEQNACWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide is an N-acylhydrazide derivative characterized by two trans (E) -configured α,β-unsaturated carbonyl groups. Its structure features a conjugated system that facilitates π-π stacking and hydrogen bonding, critical for supramolecular assembly and biological interactions . Synthesized via N-acylation of hydrazides with cinnamoyl chlorides, this compound has shown anti-tubercular activity, particularly against multidrug-resistant Mycobacterium tuberculosis strains . Crystal structure analyses reveal orthogonally positioned amide groups that stabilize supramolecular tapes through N–H···O hydrogen bonds along the crystallographic c-axis .

Properties

IUPAC Name

(E)-3-phenyl-N'-[(E)-3-phenylprop-2-enoyl]prop-2-enehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-17(13-11-15-7-3-1-4-8-15)19-20-18(22)14-12-16-9-5-2-6-10-16/h1-14H,(H,19,21)(H,20,22)/b13-11+,14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTPVJOBCXVCJE-PHEQNACWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide , also known by its CAS number 19473-98-4, is a hydrazone derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O2C_{18}H_{16}N_{2}O_{2}, with a molecular weight of approximately 292.34 g/mol. The compound features a phenyl group and a hydrazone linkage, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC18H16N2O2C_{18}H_{16}N_{2}O_{2}
Molecular Weight292.34 g/mol
CAS Number19473-98-4
Purity>90%

Antitumor Activity

Recent studies have indicated that derivatives of hydrazones, including this compound, exhibit significant antitumor properties. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer models.

  • Mechanism of Action : The antitumor effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit angiogenesis. This is achieved through the modulation of signaling pathways such as the VEGFR pathway, which is crucial for tumor vascularization.
  • Case Study : A study demonstrated that a related compound exhibited a 93% inhibition of tumor growth in a U-87MG human glioblastoma xenograft model at an oral dose of 45 mg/kg . This highlights the potential of hydrazone derivatives in cancer therapy.

Anti-inflammatory Activity

Hydrazones have also been investigated for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and reduce oxidative stress, contributing to its therapeutic potential in inflammatory diseases.

Antimicrobial Activity

Preliminary research suggests that this compound may possess antimicrobial properties against various pathogens. Further studies are needed to quantify this activity and elucidate the underlying mechanisms.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of this compound against several cancer cell lines. Results indicate varying degrees of cytotoxicity, with some cell lines showing significant sensitivity to treatment.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the phenyl groups and the hydrazone linkage can significantly impact the biological activity of this class of compounds. Optimizing these structural features could enhance potency and selectivity against targeted cancer types.

Comparison with Similar Compounds

Key Structural Features and Modifications

Compound Name Core Structure Functional Groups Configuration Biological Target Reference
(2E)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide N-acylhydrazide Hydrazide, α,β-unsaturated ketone E,E Anti-tubercular
1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles Benzimidazole Benzimidazole, α,β-unsaturated ketone E Antiproliferative (DHFR inhibition)
N-(substituted)-2-[(E)-3-phenyl-2-propenyl]-1-piperazinylacetamides Piperazine Piperazine, acetamide E Anticancer (unspecified)
1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea Thiourea Thiourea, α,β-unsaturated ketone E Anti-nociceptive
Chisitine 2 (polyamine derivative) Polyamine Formylamino, benzamide E Unspecified

Key Observations :

  • Hydrazide vs. Heterocyclic Cores : Replacement of the hydrazide group with benzimidazole () or piperazine () shifts activity toward antiproliferative or enzyme inhibitory effects, likely due to altered hydrogen-bonding capacity and steric effects.
  • Thiourea/Urea Derivatives: Thiourea analogs () exhibit anti-nociceptive activity, attributed to enhanced solubility and receptor interactions via sulfur-based hydrogen bonding.

Antiproliferative and Enzyme Inhibitory Activities

  • 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles: Compound 235 showed broad-spectrum antitumor activity (GI₅₀ = 0.79–1.53 µM) and DHFR inhibition (IC₅₀ = 1.05 µM for compound 236) .
  • PI3K-AKT-mTOR Inhibitors : Compound 239 () exhibited potent pathway inhibition (GI₅₀ = 0.07–0.41 µM), surpassing the anti-tubercular activity of the target compound (MIC = ~2.5 µg/mL) .

Anti-Tubercular Specificity

The target compound’s N-acylhydrazide moiety is critical for targeting M. tuberculosis enoyl-ACP reductase, a key enzyme in mycolic acid biosynthesis . In contrast, urea derivatives () lack this specificity, instead targeting nociceptive pathways.

Methodological Differences

Compound Class Synthesis Route Yield Key Characterization Techniques Reference
N-acylhydrazides N-acylation with cinnamoyl chloride 79% ¹H NMR, X-ray crystallography
Benzimidazole derivatives Cyclocondensation of o-phenylenediamine 65–85% LC/MS, CHN analysis
Thiourea derivatives Coupling of isothiocyanates 70–90% IR, ¹³C NMR
  • Reaction Efficiency : Benzimidazole derivatives require multi-step synthesis but achieve higher yields (85%) compared to the target compound (79%) .
  • Crystallography : The target compound’s orthogonal amide groups () contrast with the planar arrangements in benzimidazoles, impacting crystal packing and solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.